molecular formula C16H17FN2O3S B5102246 N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide

N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide

Cat. No.: B5102246
M. Wt: 336.4 g/mol
InChI Key: NHYNXQNBZYRQIG-UHFFFAOYSA-N
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Description

N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a propylsulfamoyl group, and a benzamide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-2-10-18-23(21,22)13-8-9-15(14(17)11-13)19-16(20)12-6-4-3-5-7-12/h3-9,11,18H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYNXQNBZYRQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amine group is sulfonated using reagents like chlorosulfonic acid to introduce the sulfonamide group.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction with benzoyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-fluoro-4-(methylsulfamoyl)phenyl]benzamide
  • N-[2-fluoro-4-(ethylsulfamoyl)phenyl]benzamide
  • N-[2-fluoro-4-(butylsulfamoyl)phenyl]benzamide

Uniqueness

N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide is unique due to the presence of the propylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

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